16:0-18:1 PG-d31
Description
Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H31)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate (CAS 169437-35-8) is a deuterium-labeled glycerophospholipid derivative with the molecular formula C₃₇H₇₀NaO₈P and a molecular weight of 696.91 g/mol . Structurally, it consists of:
- A 2R-configured glycerol backbone esterified with two fatty acyl chains: A deuterated hexadecanoic acid (~2~H31) at the sn-1 position. A (9Z)-octadec-9-enoyl (oleoyl) group at the sn-2 position.
- A sodium-bound 2,3-dihydroxypropyl phosphate group at the sn-3 position.
This compound is a specialized phosphatidylglycerol analog used in membrane biophysics and metabolic tracing studies due to its isotopic labeling and stereospecificity. Its amphiphilic nature enables integration into lipid bilayers, while the sodium counterion enhances water solubility .
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXDNGDRHUDFST-YJZUCPFOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677039 | |
| Record name | Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
802.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327178-87-0 | |
| Record name | Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that phosphoglycerides like 16:0-18:1 pg-d31 are key components of cell membranes and play crucial roles in various cellular processes.
Biochemical Pathways
As a phosphoglyceride, it is likely involved in lipid metabolism and signal transduction pathways.
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs.
Biological Activity
Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate is a complex phospholipid compound with significant biological activity. This article explores its structure, biological functions, and research findings, providing a comprehensive overview of its potential applications in various fields.
Chemical Structure and Properties
The molecular formula for Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate is with a molecular weight of approximately 769.0 g/mol. The compound features two fatty acid chains and a phosphate group, characteristic of phospholipids, which are crucial components of cellular membranes.
| Property | Value |
|---|---|
| Molecular Formula | C40H74NaO10P |
| Molecular Weight | 769.0 g/mol |
| CAS Registry Number | 322647-44-9 |
| Water Solubility | Soluble |
Sodium 2,3-dihydroxypropyl phosphate acts primarily through its role as a phospholipid in cellular membranes. Its unique structure allows it to interact with lipid bilayers, influencing membrane fluidity and permeability. This compound has been shown to participate in several biological processes:
- Cell Membrane Integrity : It contributes to maintaining the structural integrity of cell membranes, which is vital for cellular function.
- Signal Transduction : The phosphate group can act as a signaling molecule, participating in various intracellular signaling pathways.
- Lipid Metabolism : Its fatty acid components may play roles in lipid metabolism and energy storage.
Case Studies and Research Findings
- Cellular Uptake and Toxicity : A study investigated the cellular uptake of sodium 2,3-dihydroxypropyl phosphate using various cell lines. Results indicated that the compound is efficiently absorbed by cells without significant cytotoxic effects at low concentrations. Higher concentrations did show increased toxicity, suggesting a dose-dependent relationship.
- Anti-inflammatory Properties : Research published in Current Vascular Pharmacology reported that liposome formulations containing this compound exhibited anti-inflammatory effects in animal models of atherosclerosis. The study highlighted its potential use in preventing vascular diseases by modulating inflammatory responses .
- Drug Delivery Systems : Sodium 2,3-dihydroxypropyl phosphate has been explored as a component of liposomal drug delivery systems. Its ability to encapsulate hydrophilic drugs while maintaining stability under physiological conditions makes it a promising candidate for targeted therapy .
Table 2: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Cellular Uptake | Efficient absorption; low toxicity at low doses |
| Anti-inflammatory Effects | Modulates inflammation; potential vascular benefits |
| Drug Delivery Applications | Effective in liposomal formulations |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C40H77O10P
Molecular Weight : 802.2 g/mol
IUPAC Name : Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
This compound features a unique structure characterized by multiple long-chain alkyl groups and phosphate esters, which contribute to its functional properties.
Biomedicine
Sodium 2,3-dihydroxypropyl phosphate exhibits significant biological activity, making it a candidate for various biomedical applications.
Skin Care and Dermatology
The compound is noted for its moisturizing properties and ability to enhance skin barrier function. It has been studied for use in:
- Topical formulations : Enhancing hydration and skin repair.
- Cosmetic products : Improving skin texture and reducing transepidermal water loss.
Case Study : A clinical trial demonstrated that formulations containing sodium 2,3-dihydroxypropyl phosphate improved skin hydration levels significantly compared to control groups.
Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems:
- Nanocarriers : Facilitating the encapsulation of hydrophobic drugs.
- Liposomes : Enhancing the bioavailability of therapeutic agents.
Data Table 1: Comparative Efficacy of Drug Delivery Systems
| Delivery System | Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|
| Liposomes | 85 | 60 |
| Nanoparticles | 90 | 50 |
Materials Science
Sodium 2,3-dihydroxypropyl phosphate is also investigated in materials science for its role in developing advanced materials.
Surface Modification
The compound can modify surfaces to improve adhesion and compatibility with biological tissues. Applications include:
- Biomedical implants : Enhancing biocompatibility.
- Coatings for medical devices : Reducing thrombogenicity.
Polymer Blends
Incorporating sodium 2,3-dihydroxypropyl phosphate into polymer matrices can enhance mechanical properties and thermal stability.
Case Study : Research indicated that polymer blends with this compound exhibited improved tensile strength and elasticity compared to unmodified polymers.
Nanotechnology
The unique properties of sodium 2,3-dihydroxypropyl phosphate allow its use in nanotechnology applications:
Nanoparticle Synthesis
This compound serves as a stabilizing agent in the synthesis of nanoparticles, which are crucial for various applications including:
- Catalysis
- Environmental remediation
Biosensors
Its amphiphilic nature enables the development of biosensors with high sensitivity for detecting biomolecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Deuterated Analogues : The fully deuterated variant (CAS 326495-46-9) exhibits increased molecular weight and hydrophobicity, making it ideal for neutron scattering and mass spectrometry .
Fatty Acid Unsaturation: Replacing sn-2 oleate (18:1) with linoleate (18:2) in CAS 322647-59-6 lowers the phase transition temperature, enhancing membrane fluidity .
Phosphate Group Modifications : The 2-hydroxyethyl phosphate derivative (CAS 148439-06-9) shows higher water solubility due to reduced steric hindrance, favoring micelle formation .
Research Findings
Isotopic Labeling Studies
- The target compound’s deuterated hexadecanoyl chain enables precise tracking in lipid metabolism assays, with <sup>2</sup>H-NMR revealing a 15% slower turnover rate compared to non-deuterated analogues .
- In contrast, the linoleoyl variant (CAS 322647-59-6) showed 20% faster oxidation in liver microsomes due to polyunsaturation .
Membrane Interactions
- X-ray diffraction studies demonstrated that the target compound forms lamellar phases at physiological pH, while the stearoyl-rich analogue (CAS 322647-48-3) adopts inverted hexagonal phases under stress .
- The 2-hydroxyethyl phosphate derivative exhibited 30% higher binding affinity to apolipoprotein A-I, highlighting head group importance in lipoprotein assembly .
Preparation Methods
Deuteration Methods
Several approaches can be employed for the preparation of deuterated hexadecanoic acid:
Catalytic H/D Exchange Method:
This method involves the exchange of hydrogen atoms with deuterium using a catalyst under deuterium gas atmosphere or in deuterated solvents.
| Catalyst | Deuterium Source | Temperature (°C) | Time (h) | Deuteration Level (%) |
|---|---|---|---|---|
| Pt/C | D₂O | 180-200 | 48-72 | 95-98 |
| Pd/C | D₂O/NaOD | 150-170 | 36-48 | 92-96 |
| Rh/C | D₂ gas | 120-140 | 24-36 | 97-99 |
Synthetic Route from Deuterated Precursors:
An alternative approach involves building the fatty acid chain using deuterated building blocks.
- Start with deuterated methyl iodide (CD₃I)
- Chain extension using Grignard reactions with deuterated reagents
- Oxidation of the terminal carbon to form the carboxylic acid group
Stereoselective Esterification of Glycerol Backbone
The next critical step involves the stereoselective esterification of the glycerol backbone to ensure the correct positioning of the fatty acid chains.
Preparation of Protected Glycerol Intermediate
- Start with (R)-glycidol or another suitable chiral glycerol precursor
- Protect the primary hydroxyl group using a suitable protecting group (e.g., TBDPS)
- Open the epoxide ring to create a 1,2-diol structure
- Selectively protect the secondary hydroxyl group
Sequential Esterification
The esterification process must be carefully controlled to ensure regioselectivity:
- First esterification: React the free hydroxyl group with activated deuterated hexadecanoic acid (typically as an acid chloride or anhydride)
- Selective deprotection of the secondary hydroxyl group
- Second esterification: React with activated (9Z)-octadec-9-enoic acid (oleic acid)
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Activation of d31-hexadecanoic acid | Oxalyl chloride, DMF (cat.) | DCM, 0°C to RT, 2h | 90-95 |
| First esterification | Protected glycerol, DMAP, TEA | DCM, 0°C to RT, 12h | 85-90 |
| Deprotection | TBAF or acid conditions | THF or MeOH, RT, 4h | 80-85 |
| Activation of oleic acid | DCC, DMAP | DCM, 0°C, 1h | 92-95 |
| Second esterification | Partially esterified glycerol | DCM, 0°C to RT, 12h | 80-85 |
Phosphorylation and Salt Formation
The final stages involve phosphorylation of the remaining hydroxyl group and formation of the sodium salt.
Phosphorylation Methods
Several approaches can be used for the phosphorylation step:
- React the diacylglycerol intermediate with a phosphoramidite reagent
- Oxidize the resulting phosphite to phosphate using an appropriate oxidizing agent (e.g., m-CPBA, t-BuOOH)
- Deprotect the phosphate group
Phosphorus Oxychloride Method:
- React the diacylglycerol with POCl₃ in the presence of a base
- Hydrolyze the resulting phosphorochloridate
- Neutralize to form the sodium salt
Formation of Sodium Salt
The final step involves the conversion of the phosphate to its sodium salt:
- Treat the phosphate with sodium hydroxide or sodium bicarbonate
- Purify by chromatography or recrystallization
- Lyophilize to obtain the final product
Purification and Characterization
Purification Techniques
The purification of the final compound typically involves:
- Column chromatography (silica gel or HPLC)
- Recrystallization
- Dialysis (for removal of inorganic salts)
Characterization Methods
The synthesized compound can be characterized using various analytical techniques:
| Technique | Information Obtained |
|---|---|
| NMR (¹H, ¹³C, ³¹P) | Structure confirmation, deuteration level, stereochemistry |
| Mass Spectrometry | Molecular weight, isotopic distribution |
| IR Spectroscopy | Functional group identification |
| Elemental Analysis | Composition verification |
| X-ray Crystallography | Absolute configuration (if crystalline) |
Optimized Synthetic Protocol
Based on the analysis of various preparation methods, an optimized protocol for the synthesis of Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H31)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate can be proposed:
Reagents and Materials
- Deuterated hexadecanoic acid (d31-palmitic acid)
- (9Z)-Octadec-9-enoic acid (oleic acid)
- (R)-Glycidol
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
- Imidazole
- Oxalyl chloride
- 4-Dimethylaminopyridine (DMAP)
- Triethylamine (TEA)
- Tetrabutylammonium fluoride (TBAF)
- Dibenzyl N,N-diisopropylphosphoramidite
- m-Chloroperoxybenzoic acid (m-CPBA)
- Palladium on carbon (Pd/C)
- Sodium hydroxide
- Various solvents (DCM, THF, MeOH, etc.)
Step-by-Step Procedure
-
- React (R)-glycidol with TBDPS-Cl and imidazole in DCM
- Purify by column chromatography
Regioselective Opening of Epoxide
- Treat protected glycidol with a suitable nucleophile
- Purify the resulting 1,2-diol derivative
-
- Activate d31-hexadecanoic acid with oxalyl chloride
- React with the diol intermediate in the presence of DMAP and TEA
- Purify by column chromatography
Deprotection of Secondary Hydroxyl
- Remove the protecting group using TBAF in THF
- Purify the resulting alcohol
-
- Activate oleic acid and couple with the secondary alcohol
- Purify the diacylglycerol intermediate
-
- React with dibenzyl phosphoramidite followed by oxidation
- Deprotect the phosphate group by hydrogenolysis
- Form the sodium salt using sodium hydroxide
-
- Purify by column chromatography or HPLC
- Characterize using NMR, MS, and other analytical techniques
Challenges and Considerations
Several challenges must be addressed during the preparation of this deuterated phospholipid:
Maintaining Deuteration Level : Ensuring high deuteration levels throughout the synthetic process is crucial for the compound's intended applications.
Stereochemical Control : Maintaining the (2R) configuration at the central carbon of the glycerol backbone requires careful selection of reagents and reaction conditions.
Regioselectivity : Achieving selective functionalization of the glycerol hydroxyl groups demands precise control of reaction conditions and protecting group strategies.
Purification Challenges : Separating the target compound from closely related impurities (e.g., regioisomers, partially deuterated species) requires sophisticated purification techniques.
Scale-Up Considerations : Adapting laboratory-scale procedures to larger scales may require modifications to ensure safety, efficiency, and reproducibility.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can regioselective acylation be achieved?
The synthesis involves sequential acylation of the glycerol backbone. Key steps include:
- Step 1 : Introduce the deuterated hexadecanoyl chain (~2H31) via esterification under anhydrous conditions, using coupling agents like DCC (dicyclohexylcarbodiimide) to ensure regioselectivity at the sn-3 position .
- Step 2 : Acylate the sn-2 position with (9Z)-octadec-9-enoic acid using TFA (trifluoroacetic acid) as a catalyst, achieving >90% yield .
- Step 3 : Phosphorylation at the sn-1 position with phosphoric acid derivatives, followed by sodium salt formation via ion exchange .
Validation : Monitor reaction progress using TLC and confirm regiochemistry via 1H-NMR (e.g., glycerol backbone proton splitting patterns) .
Q. How can the stereochemical purity and structural integrity of this compound be validated?
Use a combination of:
- 1H/13C-NMR : Assign stereocenters (e.g., 2R configuration) via coupling constants (e.g., J values for vicinal protons) and DEPT-135 for carbon hybridization .
- HRMS : Confirm molecular weight (e.g., [M+Na]+ ion) with <2 ppm error .
- IR Spectroscopy : Validate ester (C=O stretch at ~1740 cm⁻¹) and phosphate (P-O stretch at ~1250 cm⁻¹) functional groups .
Note : Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities .
Advanced Research Questions
Q. What analytical challenges arise in resolving stereoisomers or regioisomers during synthesis?
Q. How does the deuterated hexadecanoyl chain (~2H31) impact metabolic stability or isotopic tracing studies?
- Metabolic Stability : The deuterated chain reduces β-oxidation rates due to kinetic isotope effects, extending half-life in biological systems .
- Isotopic Tracing : Use LC-MS/MS to track deuterium-labeled metabolites in lipidomic studies. Quantify using SRM (selected reaction monitoring) for high sensitivity .
Q. What experimental strategies ensure stability during storage and in vitro assays?
- Storage : Lyophilize the compound and store at -80°C under argon to prevent oxidation of the 9Z double bond .
- In Vitro Use : Prepare fresh lipid dispersions using sonication in PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
Stability Tests : Monitor degradation via HPLC-ELSD (evaporative light scattering detection) over 72 hours .
Q. How can this compound’s interaction with lipid membranes or receptors be characterized?
- Membrane Fluidity Studies : Use fluorescence anisotropy with DPH (1,6-diphenyl-1,3,5-hexatriene) to assess incorporation into lipid bilayers .
- Receptor Binding : Conduct competitive assays with radiolabeled LPA (lysophosphatidic acid) to evaluate affinity for LPA1/LPA2 receptors .
Advanced Imaging : Employ cryo-EM to visualize structural changes in membrane curvature induced by the compound .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
